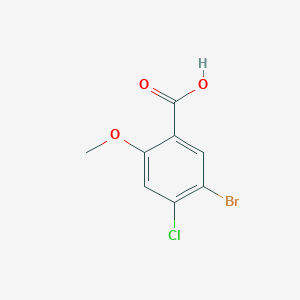

5-Bromo-4-chloro-2-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTGYPSSHXBNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604193 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95383-17-8 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Bromo-4-chloro-2-methoxybenzoic acid, a key building block in the development of various pharmaceutical compounds. This document delves into the strategic considerations for the synthesis, a detailed step-by-step protocol, and the critical aspects of purification and characterization. The presented pathway is designed for high yield and purity, ensuring the final product meets the stringent requirements of drug discovery and development.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic molecule, the strategic synthesis of which is of significant interest to the pharmaceutical industry. Its utility as a versatile intermediate stems from the orthogonal reactivity of its substituents: a carboxylic acid for amide bond formation, a bromo group for cross-coupling reactions, and a chloro and methoxy group that modulate the electronic properties and metabolic stability of derivative compounds.

The synthetic approach detailed herein focuses on a logical and efficient pathway, commencing from a readily available starting material, 4-chloro-2-methoxybenzoic acid. The core of this synthesis is a regioselective electrophilic aromatic substitution, specifically bromination, to introduce the bromo group at the C5 position.

Mechanistic Rationale for Regioselective Bromination

The regioselectivity of the bromination of 4-chloro-2-methoxybenzoic acid is governed by the directing effects of the existing substituents on the aromatic ring. The methoxy group (-OCH₃) at C2 is a potent activating group and is ortho-, para- directing. The chloro group (-Cl) at C4 and the carboxylic acid group (-COOH) at C1 are deactivating groups and are meta- directing.

The powerful ortho-, para- directing influence of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The position para to the methoxy group (C5) is sterically accessible and electronically activated, making it the most favorable site for bromination. The ortho position (C3) is also activated, but substitution at this position is sterically hindered by the adjacent methoxy and chloro groups.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is achieved through the direct bromination of 4-chloro-2-methoxybenzoic acid.

Caption: Synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |

| 4-chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | ≥98% |

| Bromine | Br₂ | 159.81 | ≥99.5% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS grade |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS grade |

| Deionized Water | H₂O | 18.02 | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfate to neutralize bromine vapors), add 4-chloro-2-methoxybenzoic acid (18.6 g, 0.1 mol).

-

Dissolution: Add glacial acetic acid (100 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

-

Bromination: From the dropping funnel, add a solution of bromine (17.6 g, 0.11 mol, 1.1 equivalents) in glacial acetic acid (20 mL) dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C by using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold deionized water (500 mL) with vigorous stirring. The product will precipitate as a solid.

-

Work-up: Continue stirring the slurry for 30 minutes to ensure complete precipitation. If the color of bromine persists, add a few drops of a saturated sodium thiosulfate solution until the color disappears.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Purification and Characterization

Purification

The crude product obtained from the reaction is typically of high purity. However, for applications requiring exceptional purity, recrystallization can be performed.

-

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

| Technique | Expected Results |

| Melting Point | A sharp melting point should be observed. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons, consistent with the structure. |

| ¹³C NMR | The spectrum should display the expected number of signals for the carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (265.49 g/mol ), with the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |

| HPLC | The chromatogram should show a single major peak, indicating high purity. |

Safety and Handling

-

Bromine: is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

The reaction should be performed in a fume hood to avoid inhalation of bromine and acetic acid vapors.

-

The gas trap is essential to neutralize any unreacted bromine vapors.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can consistently obtain a high-purity product suitable for a wide range of applications in pharmaceutical research and development.

References

-

Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.[1][2]

-

Google Patents. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [3]

-

Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link][4]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Retrieved from [Link][5]

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link][6]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link][7]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link][8]

-

Sinfoo Biotech. (n.d.). This compound,(CAS# 95383-17-8). Retrieved from [Link][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. data.epo.org [data.epo.org]

- 4. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 5. books.rsc.org [books.rsc.org]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. appretech.com [appretech.com]

- 9. This compound,(CAS# 95383-17-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzoic Acid

This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-methoxybenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's essential identifiers, physicochemical properties, synthesis, and applications, with a focus on the scientific principles that underpin its use.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a chlorine atom, and a methoxy group on the benzoic acid core, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups—a methoxy group ortho to the carboxylic acid, and chloro and bromo substituents at the 4 and 5 positions, respectively—imparts distinct reactivity and properties to the molecule. These characteristics are of significant interest in medicinal chemistry, where precise structural modifications are crucial for tuning the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. This guide will explore the foundational chemical information and practical applications of this compound, providing insights into its role in the development of novel therapeutics.

Core Identifiers and Chemical Structure

Correctly identifying a chemical compound is the cornerstone of reproducible and reliable scientific research. The CAS number, in particular, serves as a unique and unambiguous identifier. Below is a table summarizing the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 95383-17-8 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrClO₃ | [3] |

| Molecular Weight | 265.49 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | Not Available |

The structural arrangement of the substituents on the benzene ring is critical to the molecule's chemical behavior. The electron-donating methoxy group at the ortho position and the electron-withdrawing halogen atoms at the meta and para positions relative to the methoxy group create a unique electronic environment that influences its reactivity in synthetic transformations.

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. While comprehensive, experimentally verified data for this specific isomer is not widely published, the following table collates available information from chemical suppliers.

| Property | Value | Source |

| Purity | ≥98% | [3] |

| Boiling Point | 178.5 °C (Predicted) | [2] |

Note on Spectroscopic Data: Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound (CAS 95383-17-8) is limited. Researchers should obtain a Certificate of Analysis (CoA) from their supplier or perform their own analytical characterization to verify the structure and purity of the material. For illustrative purposes, the expected regions for proton and carbon signals in NMR spectroscopy would be influenced by the electronic effects of the substituents on the aromatic ring.

Synthesis and Mechanism

The synthesis of this compound typically involves the electrophilic bromination of a suitable precursor, such as 4-chloro-2-methoxybenzoic acid. The reaction mechanism is a classic example of electrophilic aromatic substitution.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Mechanistic Rationale

The directing effects of the substituents on the starting material, 4-chloro-2-methoxybenzoic acid, are key to the regioselectivity of the bromination.

-

Activating and Directing Effects: The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring via resonance. The carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating and are generally meta-directing.

-

Regioselectivity: In this case, the powerful ortho-, para-directing effect of the methoxy group dominates. The position para to the methoxy group is already occupied by the chlorine atom. Therefore, electrophilic attack is directed to the ortho positions. Of the two available ortho positions (C3 and C5), the C5 position is sterically less hindered and is electronically activated, leading to the desired 5-bromo product.

The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are important scaffolds in medicinal chemistry. The introduction of bromine and chlorine atoms can significantly modulate a molecule's properties:

-

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, this compound and its isomers are valuable intermediates. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are key intermediates in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes.[5] The structural motifs present in this compound make it a candidate for use in the synthesis of a variety of biologically active molecules.

Experimental Protocols

The following are generalized protocols for the purification and analysis of substituted benzoic acids. These should be adapted and optimized for this compound based on its specific properties.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Solvent Selection Rationale: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For substituted benzoic acids, polar protic solvents like ethanol, methanol, or aqueous mixtures of these alcohols are often good choices.[5] The polarity of the solvent can be fine-tuned to optimize the recovery of the purified compound.

Step-by-Step Protocol:

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.

-

Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. A reverse-phase method is typically suitable for analyzing substituted benzoic acids.

Methodology:

-

Column: A C18 reverse-phase column is a common choice.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% phosphoric acid or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol is typically used.[6]

-

Detection: A UV detector set at a wavelength where the compound has strong absorbance (e.g., 210 nm) is generally employed.[1]

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a stronger organic solvent, and filtered before injection.

The purity is determined by integrating the peak area of the main component and any impurities.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following safety information is based on data for structurally similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

GHS Hazard Classification (Anticipated):

Based on related compounds, this compound is likely to be classified as:

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood. If dust is generated, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. Its unique substitution pattern provides a scaffold for creating complex molecules with tailored properties. This guide has provided a comprehensive overview of its identifiers, properties, synthesis, and handling. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe use in the laboratory.

References

- Apollo Scientific. (2023, July 7).

-

Chemsigma. (n.d.). 95383-17-8 this compound. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 95383-17-8). Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 21, 2026, from [Link]

-

Dyker, G. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 95383-17-8 this compound [chemsigma.com]

- 3. appretech.com [appretech.com]

- 4. This compound,(CAS# 95383-17-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Topic: Starting Materials and Synthesis of 5-Bromo-4-chloro-2-methoxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-2-methoxybenzoic acid is a critical building block in modern medicinal chemistry, serving as a key intermediate for a new generation of pharmaceuticals, particularly Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes.[1][2][3][4] The precise arrangement of its substituents necessitates a well-designed and efficient synthetic strategy. This guide provides an in-depth analysis of the principal synthetic pathways, focusing on the selection of starting materials and the rationale behind process choices. We will explore scalable industrial processes and more direct laboratory-scale routes, offering detailed protocols and a comparative analysis to guide researchers and process chemists in selecting the optimal method for their specific needs.

Introduction: Strategic Importance in Pharmaceutical Synthesis

The synthesis of complex active pharmaceutical ingredients (APIs) is fundamentally dependent on the quality and accessibility of key intermediates.[1] this compound represents such a pivotal molecule, forming the core scaffold for several SGLT2 inhibitors under investigation.[5][6] The challenge in its synthesis lies in achieving the desired 1,2,4,5-substitution pattern on the benzene ring with high regioselectivity and yield. The selection of an appropriate starting material is the most critical decision, directly influencing the number of steps, overall cost, process safety, and scalability of the entire synthesis. This document will dissect the most prevalent and effective synthetic routes, providing the technical insights necessary for process development and optimization.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis reveals two primary strategic approaches, which are dictated by the initial choice of commercially available starting material:

-

Strategy A: Late-Stage Halogenation. This approach begins with a benzoic acid derivative that already contains the methoxy and either the chloro or bromo substituent. The final halogen is then introduced in a highly regioselective electrophilic aromatic substitution step. This is often the most direct route.

-

Strategy B: De Novo Ring Construction from a Commodity Chemical. For large-scale industrial production, starting from a simple, inexpensive raw material like dimethyl terephthalate is often more economical, despite involving a longer sequence of reactions to build the required functionality on the aromatic ring.[5][6]

Synthetic Route I: The Direct Approach from 4-Chloro-2-methoxybenzoic Acid

This is arguably the most straightforward laboratory-scale synthesis, leveraging the directing effects of the existing substituents to control the final bromination step.

Starting Material: 4-Chloro-2-methoxybenzoic acid

4-Chloro-2-methoxybenzoic acid is a commercially available fine chemical that serves as an excellent precursor.[7] The synthesis is completed in a single, high-yielding step. The methoxy group at C2 is a strong activating, ortho-para director, while the chloro group at C4 is a deactivating, ortho-para director. Their combined influence strongly directs the incoming bromine electrophile to the C5 position, which is ortho to the chlorine and meta to the methoxy group, leading to the desired product with high selectivity.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve 4-Chloro-2-methoxybenzoic acid (1.0 eq.) in a suitable solvent, typically glacial acetic acid.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the solution in portions at ambient temperature. The use of NBS is preferred over liquid bromine for its superior handling safety and generation of fewer hazardous byproducts.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The solid product will precipitate out of the aqueous solution. Collect the precipitate by filtration, wash thoroughly with water to remove residual acetic acid and succinimide, and dry under vacuum.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and is inert to the brominating agent.

-

Brominating Agent: NBS provides a constant, low-concentration source of electrophilic bromine, which minimizes the formation of over-brominated side products and enhances regioselectivity.

Synthetic Route II: The Industrial Scale-Up from Dimethyl Terephthalate

For manufacturing at scale, cost-efficiency is paramount. A multi-step synthesis starting from the commodity chemical dimethyl terephthalate has been developed and proven to be a practical and scalable process.[5][6]

Step-wise Synthesis Overview

This pathway involves building the required functionality around the benzene ring through a sequence of robust and well-understood chemical transformations.

-

Nitration: Dimethyl terephthalate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

-

Hydrolysis & Hydrogenation: The resulting nitro-compound is hydrolyzed to the diacid, followed by catalytic hydrogenation (e.g., using Pd/C) to reduce the nitro group to an amine.

-

Monoesterification: The amino-diacid is selectively monoesterified to protect one of the carboxylic acid groups.

-

Bromination: The amino-ester is brominated, typically with NBS.

-

Diazotization (Sandmeyer Reaction): The crucial final step involves converting the amino group into a diazonium salt, which is then displaced by a chloro group using a copper(I) chloride catalyst to yield the final product.[5]

Caption: Industrial synthesis workflow from Dimethyl Terephthalate.

This route, while longer, utilizes cheaper starting materials and avoids costly purification of intermediates at each stage, making it economically viable for large-scale production of 70 kg/batch or more.[5][6]

Comparative Analysis and Route Selection

The choice of synthetic route is a strategic decision based on the desired scale, available resources, and economic targets.

| Parameter | Route I: From 4-Chloro-2-methoxybenzoic acid | Route II: From Dimethyl Terephthalate |

| Starting Material | 4-Chloro-2-methoxybenzoic acid | Dimethyl terephthalate |

| Starting Material Cost | High | Low |

| Number of Steps | 1 | 6 |

| Process Complexity | Low | High |

| Typical Scale | Laboratory / Kilogram-scale | Industrial / Multi-ton scale |

| Key Advantage | Speed, simplicity, high purity | Low raw material cost, high scalability |

| Key Disadvantage | High starting material cost | Long process, more waste streams |

Visualization of Synthetic Pathways

The chemical transformations for the two primary routes are depicted below.

Caption: Comparison of direct (Route I) vs. multi-step (Route II) synthesis.

Conclusion and Expert Recommendations

The synthesis of this compound can be approached from multiple angles, each with distinct advantages.

-

For academic research, early-stage drug discovery, and small-scale synthesis where speed and simplicity are prioritized, the direct bromination of 4-chloro-2-methoxybenzoic acid (Route I) is the superior choice. It provides rapid access to high-purity material with minimal process development.

-

For commercial manufacturing and large-scale process chemistry , the multi-step synthesis starting from dimethyl terephthalate (Route II) is the more economically sound strategy.[5][6] Despite its length, the low cost of the starting material provides a significant financial advantage that outweighs the increased process complexity.

This guide provides the foundational understanding for chemists to make an informed decision on the most appropriate synthetic strategy for producing this valuable pharmaceutical intermediate.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. Retrieved from Google Search.[1]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 15). The Role of Intermediates in Developing SGLT2 Inhibitors. Retrieved from Google Search.[2]

-

Moriyama, T., et al. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]]

-

Aguillón, A. R., et al. (2018, March 30). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Retrieved from [Link]3]

-

American Chemical Society. (n.d.). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Retrieved from Google Search.[4]

-

Gujarat Pollution Control Board. (n.d.). Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Retrieved from Google Search.

-

Liu, Y., et al. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Retrieved from [Link]6]

-

European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from Google Search.[8]

-

Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Retrieved from ]

-

ChemicalBook. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. Retrieved from Google Search.[9]

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from Google Search.[10]

-

Chem-Impex. (n.d.). 4-Chloro-2-methoxybenzoic acid. Retrieved from Google Search.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. data.epo.org [data.epo.org]

- 9. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

The Architectural Underpinnings of 5-Bromo-4-chloro-2-methoxybenzoic Acid Derivatives: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Among these, compounds centered around the 5-Bromo-4-chloro-2-methoxybenzoic acid core are emerging as a class of molecules with significant potential for modulating key biological pathways. This technical guide synthesizes the current understanding of their mechanism of action, drawing parallels from structurally related compounds to propose a model of activity centered on the inhibition of inflammatory cascades and protein kinase signaling. We will delve into the nuanced structure-activity relationships that govern their biological effects and provide a blueprint for the experimental validation of these mechanisms.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

The benzoic acid framework, a simple aromatic carboxylic acid, has proven to be a remarkably fruitful starting point for the development of novel therapeutics. Its derivatives have found applications as anti-inflammatory agents, anticancer therapies, and treatments for metabolic disorders.[1][2] The biological activity of these compounds is intricately linked to the nature and positioning of substituents on the phenyl ring, which modulate their electronic properties, lipophilicity, and steric profile, thereby influencing their interaction with biological targets.[1][3]

The subject of this guide, this compound and its derivatives, possess a unique combination of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group. This specific substitution pattern is anticipated to confer distinct pharmacological properties. Notably, a structurally similar compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has demonstrated potent anti-inflammatory effects through the suppression of key signaling pathways.[4] Furthermore, the 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid core is a crucial intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, highlighting the potential of this scaffold to interact with a range of protein targets.[5][6]

This guide will, therefore, explore the plausible mechanisms of action for this compound derivatives, focusing on their potential as modulators of inflammatory and kinase-driven signaling pathways.

Proposed Mechanism of Action: A Multi-faceted Approach to Cellular Regulation

Based on the pharmacological activities of structurally analogous compounds, we propose that this compound derivatives exert their biological effects primarily through the inhibition of pro-inflammatory signaling pathways , with a strong likelihood of direct or indirect modulation of protein kinase activity .

Inhibition of the NF-κB and MAPK Signaling Cascades

A compelling body of evidence points towards the anti-inflammatory potential of halogenated benzoic acid derivatives. A closely related compound, LX007 (4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid), has been shown to significantly attenuate the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells.[4] This effect was achieved through the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, key mediators of inflammation. The expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), was also suppressed.[4]

Mechanistically, LX007 was found to potently inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB).[4] The NF-κB and MAPK pathways are central regulators of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes. Similarly, other substituted benzoic acids have been hypothesized to function through the inhibition of COX-2 and NF-κB signaling.[7]

Given the structural similarities, it is highly probable that this compound derivatives share this anti-inflammatory mechanism. The bromo and chloro substituents likely contribute to the molecule's ability to interact with key residues in the active sites of upstream kinases or other regulatory proteins within these pathways.

Proposed Signaling Pathway ```dot digraph "inflammatory_pathway" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivative [label="5-Bromo-4-chloro-2-\nmethoxybenzoic acid derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_p65 [label="NF-κB (p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; pro_inflammatory_genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammatory_mediators [label="Inflammatory Mediators\n(NO, PGE2, Cytokines)", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"];

LPS -> TLR4 [label=" binds"]; TLR4 -> MAPK_pathway [label=" activates"]; TLR4 -> IKK [label=" activates"]; Derivative -> MAPK_pathway [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Derivative -> IKK [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; MAPK_pathway -> NFkB_p65 [label=" activates"]; IKK -> NFkB_p65 [label=" activates"]; NFkB_p65 -> nucleus [label=" translocates to"]; nucleus -> pro_inflammatory_genes [label=" induces transcription of"]; pro_inflammatory_genes -> inflammatory_mediators [label=" leads to production of"]; }

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

Cell-Based Assays for Anti-Inflammatory Activity

Objective: To determine the effect of this compound derivatives on the production of inflammatory mediators in a cellular model of inflammation.

Protocol:

-

Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS; 100 ng/mL).

-

Measurement of Nitric Oxide: After 24 hours, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Measurement of Prostaglandin E2 and Cytokines: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Calculate the IC50 values for the inhibition of each inflammatory mediator.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the derivatives on the activation of the NF-κB and MAPK signaling pathways.

Protocol:

-

Cell Treatment: Treat macrophages with the test compounds and/or LPS as described above for shorter time points (e.g., 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, and the NF-κB p65 subunit. Also, probe for iNOS and COX-2 expression after longer (e.g., 24 hours) stimulation.

-

Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein phosphorylation and expression.

In Vitro Kinase Inhibition Assays

Objective: To determine if the derivatives directly inhibit the activity of specific protein kinases.

Protocol:

-

Kinase Panel Screening: Screen the lead compounds against a panel of purified recombinant kinases (including key kinases from the MAPK pathway) using a radiometric or fluorescence-based assay format.

-

IC50 Determination: For any "hit" kinases, perform dose-response studies to determine the IC50 value of the inhibitory compounds.

-

Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is expected to be highly dependent on the specific derivatization of the core this compound structure. Key modifications to explore include:

-

The Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid will alter the compound's polarity and ability to form hydrogen bonds, which could significantly impact target binding and cell permeability.

-

The Methoxy Group: Demethylation to a hydroxyl group could introduce a new hydrogen bond donor and alter the electronic properties of the ring.

-

The Halogen Atoms: Replacement of bromine or chlorine with other halogens or small lipophilic groups will probe the importance of these substituents for target engagement.

A systematic exploration of these structural modifications, coupled with the biological assays described above, will enable the development of a robust SAR model to guide the design of more potent and selective derivatives.

Data Summary

| Compound Class | Reported Biological Activity | Potential Targets | Reference |

| Halogenated Benzoic Acid Derivatives | Anti-inflammatory | NF-κB, MAPKs, COX-2 | [4][7] |

| Substituted Benzoic Acids | Protein Kinase Inhibition | EGFR, HER2, PI3K | [2] |

| Substituted Benzoic Acids | SGLT2 Inhibition | SGLT2 | [5][6] |

| 3-Amide Benzoic Acid Derivatives | P2Y14 Receptor Antagonism | P2Y14 Receptor | [8] |

| Benzoic Acid-Based Analogues | STAT3 Inhibition | STAT3 | [9] |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of inflammatory diseases. The available evidence strongly suggests a mechanism of action involving the suppression of the NF-κB and MAPK signaling pathways, likely through the inhibition of one or more protein kinases. The experimental framework provided in this guide offers a clear path to validating this proposed mechanism and elucidating the structure-activity relationships that govern the biological activity of this exciting class of molecules. Further investigation is warranted to fully unlock their therapeutic potential.

References

- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709.

- Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.

- Högberg, T., et al. (1991). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of Medicinal Chemistry, 34(3), 1147-1156.

- Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.

- Abbas, H. A. S., & El-Karim, S. S. A. (2019). Design, Synthesis and Anticervical Cancer Activity of New Benzofuran–Pyrazol-Hydrazono- Thiazolidin-4-One Hybrids as Potential EGFR Inhibitors and Apoptosis Inducing Agents. Bioorganic Chemistry, 89, 103035.

- Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111571.

- Al-Ostoot, F. H., et al. (2022).

- Gunning, P. T., et al. (2013). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1189–1193.

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-3-methoxybenzoic acid. Retrieved from [Link]

- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 26(9), 2668–2676.

- Kagechika, H., et al. (2002). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 12(15), 2031-2034.

- Unangst, P. C., & Connor, D. T. (1987). U.S. Patent No. 4,689,182. Washington, DC: U.S.

- Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides. Juniper Online Journal of Case Studies, 10(2).

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. In PubChem Compound Database. Retrieved from [Link]

- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Open Access.

- Ivanova, I. S., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4923.

- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.

- Belskaya, N. P., et al. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(19), 3502.

Sources

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5-Bromo-4-chloro-2-methoxybenzoic Acid Analogues: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups, such as halogens and methoxy moieties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the emerging class of 5-Bromo-4-chloro-2-methoxybenzoic acid analogues, providing an in-depth exploration of their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into their potential as anti-inflammatory and anticancer agents, supported by detailed experimental protocols and mechanistic insights, to empower researchers in the fields of chemical biology and drug development.

Part 1: The Molecular Blueprint: Why This Scaffold Matters

1.1 The Benzoic Acid Core in Medicinal Chemistry

The benzoic acid framework is a cornerstone of drug design. Its carboxylic acid group provides a critical anchor for interacting with biological targets, often forming hydrogen bonds or salt bridges with amino acid residues in protein active sites. This versatility has led to its incorporation into a wide array of drugs, from simple analgesics to complex targeted therapies.

1.2 The Strategic Role of Bromo, Chloro, and Methoxy Substituents

The biological profile of a simple scaffold can be dramatically altered through targeted substitutions. The inclusion of halogen atoms like bromine and chlorine, along with the methoxy group, is a well-established strategy in medicinal chemistry to fine-tune a compound's properties.[1]

-

Halogens (Bromo and Chloro): These groups increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability. They also act as bioisosteres for other groups and can form halogen bonds, a type of non-covalent interaction that can contribute to target binding affinity. The specific position of these halogens is critical to their effect on a compound's activity.[1]

-

Methoxy Group (-OCH₃): The methoxy group can influence a molecule's conformation and electronic properties. It is a hydrogen bond acceptor and can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Studies on various anticancer compounds have highlighted the importance of the methoxy group in conferring potent antimetastatic and cytotoxic activity.[1]

The combination of these three groups on a benzoic acid ring creates a unique electronic and steric profile, making this compound a compelling starting point for developing novel therapeutic analogues.

Part 2: Synthesis and Characterization

2.1 Rationale for Synthetic Strategy

The synthesis of polysubstituted aromatic rings requires a carefully planned sequence of reactions to ensure correct regiochemistry. The directing effects of the existing substituents (ortho-, para-, or meta-directing) must be leveraged at each step. A common approach for this class of compounds involves starting with a less substituted benzoic acid derivative and sequentially introducing the required functional groups. For instance, processes like bromination, chlorination, and diazotization followed by a Sandmeyer reaction are frequently employed in industrial scale-ups of similar intermediates.[2][3]

2.2 Generalized Synthetic Protocol: Amidation of the Core Scaffold

The conversion of the carboxylic acid to an amide is a fundamental step in creating a library of analogues with diverse biological activities. This protocol describes the coupling of the core benzoic acid scaffold with a primary amine, a common strategy for exploring SAR.

Objective: To synthesize an N-aryl amide analogue of this compound.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

Thionyl chloride (SOCl₂) or a coupling agent like HATU

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Methodology:

-

Acid Chloride Formation (Causality: This step activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.)

-

Suspend 1.0 equivalent of this compound in anhydrous DCM.

-

Add 2.0 equivalents of thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used immediately in the next step.

-

-

Amide Coupling (Causality: The activated acid chloride reacts with the amine to form a stable amide bond.)

-

Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve 1.1 equivalents of the chosen substituted aniline and 1.5 equivalents of TEA in anhydrous DCM.

-

Slowly add the acid chloride solution to the aniline solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification (Causality: This sequence removes unreacted reagents and byproducts.)

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide analogue.

-

2.3 Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of N-aryl analogues.

Part 3: Biological Activities & Mechanisms of Action

Research into structurally related compounds provides strong evidence that this compound analogues are likely to possess significant anti-inflammatory and anticancer properties.

3.1 Anti-Inflammatory Activity

Over-activation of microglial cells and macrophages is a key factor in neuroinflammation and various inflammatory diseases. A primary driver of this process is the activation of Toll-like receptors by stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators.

Mechanism of Action: Analogues of bromo-chloro-substituted benzoic acids have been shown to exert potent anti-inflammatory effects.[4] One such analogue, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated microglial cells.[4] This inhibition is achieved by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Mechanistically, these effects are traced back to the suppression of key inflammatory signaling cascades. The compounds potently inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of the NF-κB p65 subunit.[4] This dual inhibition effectively shuts down the transcriptional machinery responsible for producing inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4] This mechanism is further supported by studies on other brominated phenolic compounds that also suppress MAPK and NF-κB pathways.[5]

3.2 Visualization: Anti-Inflammatory Signaling Pathway

Caption: Inhibition of LPS-induced inflammation via MAPK/NF-κB.

3.3 Anticancer and Cytotoxic Potential

The functional groups present in the core scaffold are frequently associated with anticancer activity. Studies on various chalcones, stilbenes, and triazoles containing bromo, chloro, and methoxy groups have demonstrated significant cytotoxicity against a range of cancer cell lines.[6][7][8]

Potential Mechanisms:

-

Apoptosis Induction: Many cytotoxic agents work by triggering programmed cell death. In vitro studies on related compounds have shown they can induce apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax, p53) and activating caspases.[9]

-

Cell Cycle Arrest: Halogenated compounds can arrest the cell cycle at various checkpoints (e.g., G2/M), preventing cancer cells from proliferating.

-

Inhibition of Key Oncogenic Proteins: For example, certain triazole analogues have been shown to inhibit tubulin polymerization, a mechanism shared by several successful chemotherapy drugs.[6]

Part 4: Methodologies for Biological Evaluation

To validate the therapeutic potential of newly synthesized analogues, a tiered approach of in vitro and in vivo testing is essential.

4.1 In Vitro Protocol: MTT Assay for General Cytotoxicity

This protocol provides a robust method for initial screening of compound cytotoxicity against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This is a standard, reliable first-pass screen for cytotoxic potential.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 4,000–5,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

4.2 In Vivo Protocol: Murine Xenograft Model

This protocol outlines a standard model to assess the anti-tumor efficacy of lead compounds in vivo.

Objective: To evaluate the ability of a lead compound to inhibit tumor growth in an animal model.

Rationale: While in vitro assays are crucial for initial screening, they do not capture the complexity of a whole organism (e.g., drug metabolism, distribution, and tumor microenvironment). The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard preclinical model to evaluate efficacy.[9][10]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for one week.

-

Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HT-29 colon cancer) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound (e.g., at 10 mg/kg) and vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily or 3 times per week) for a defined period (e.g., 21 days).

-

Monitoring: Measure tumor volume with calipers twice weekly and record animal body weights as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

4.3 Data Presentation: Summarizing Cytotoxicity Data

| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HT-29 |

| BCM-01 | -H | -NH-(4-F-Ph) | 1.5 ± 0.2 | 2.3 ± 0.4 |

| BCM-02 | -H | -NH-(4-Cl-Ph) | 1.1 ± 0.1 | 1.9 ± 0.3 |

| BCM-03 | -H | -NH-(2,6-diMe-Ph) | 0.8 ± 0.1 | 1.2 ± 0.2 |

| BCM-04 | -CH₃ | -NH-(4-F-Ph) | 5.2 ± 0.6 | 7.8 ± 0.9 |

| Doxorubicin | (Control) | (Control) | 0.1 ± 0.02 | 0.2 ± 0.03 |

| Data are hypothetical and for illustrative purposes only. |

Part 5: Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is essential to optimize potency and selectivity.

-

Amide Substitutions: The nature of the substituent on the amide nitrogen is critical. As suggested by anticancer studies on similar scaffolds, bulky or electron-withdrawing groups on the N-aryl ring can significantly enhance cytotoxic activity.[6] For example, adding chloro or dimethyl substitutions can improve potency compared to a fluoro group.

-

Core Modifications: Altering the substitution pattern on the benzoic acid ring itself will have a profound impact. For instance, replacing the 2-methoxy group with a hydrogen may reduce activity, suggesting the methoxy group is important for target engagement or favorable pharmacokinetic properties.

-

Lipophilicity and Selectivity: While increasing lipophilicity with more halogen atoms can improve potency, it may also increase off-target toxicity. A key challenge in lead optimization is balancing potency with a safe therapeutic window. Studies on brominated stilbenes have shown that while bromo-derivatives may not be significantly more potent than methoxy-derivatives, they can be safer for non-cancerous cells.[7]

Visualization: SAR Logical Flow

Caption: Logical relationships in SAR exploration for lead optimization.

Part 6: Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The confluence of evidence suggests that its analogues are poised to exhibit significant anti-inflammatory and anticancer activities, likely mediated through the inhibition of fundamental signaling pathways such as NF-κB and MAPK.

The path forward requires a disciplined, iterative approach:

-

Library Synthesis: Synthesize a diverse library of analogues to systematically probe the SAR.

-

Expanded Screening: Screen these analogues against a broader panel of cancer cell lines and in more complex inflammatory models.

-

Mechanism Deconvolution: For the most potent hits, conduct detailed mechanistic studies to identify the precise molecular target(s).

-

ADME/Tox Profiling: Evaluate the lead candidates for their absorption, distribution, metabolism, excretion, and toxicity profiles to ensure they have drug-like properties.

By following the principles and protocols outlined in this guide, research and development teams can effectively unlock the therapeutic potential of this versatile chemical class.

References

-

Zhang, Y., Liu, B., Wang, H., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]

-

Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. Available at: [Link]

-

Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. Available at: [Link]

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. Available at: [Link]

-

Tan, W. S. D., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

-

Wujec, M., et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. Available at: [Link]

-

Rimando, A. M., et al. (2012). In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer. National Institutes of Health. Available at: [Link]

-

Kim, A. R., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

-

Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

-

Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]

-

Banik, K., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]

Sources

- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-4-chloro-2-methoxybenzoic Acid in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. Among these, 5-Bromo-4-chloro-2-methoxybenzoic acid has emerged as a highly versatile and valuable scaffold, particularly in the development of novel therapeutics. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two distinct halogen atoms, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important building block, with a focus on the underlying chemical principles and practical experimental insights.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective application.

| Property | Value | Source |

| CAS Number | 95383-17-8 | [1][2] |

| Molecular Formula | C₈H₆BrClO₃ | [1][2] |

| Molecular Weight | 265.49 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Solubility | Slightly soluble in water, soluble in many organic solvents | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The methoxy group will present as a sharp singlet, typically in the upfield region. The carboxylic acid proton will appear as a broad singlet in the downfield region.

-

¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms. The carbon atoms attached to the electronegative oxygen, chlorine, and bromine atoms will be shifted downfield.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A logical synthetic pathway involves the initial preparation of 4-chloro-2-methoxybenzoic acid followed by a regioselective bromination.

Part 1: Synthesis of 4-chloro-2-methoxybenzoic acid

A common starting material for this synthesis is 4-chloro-2-hydroxybenzoic acid. The critical step is the methylation of the phenolic hydroxyl group.

Experimental Protocol: Methylation of 4-chloro-2-hydroxybenzoic acid

-

Dissolution: In a well-ventilated fume hood, dissolve 4-chloro-2-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone.

-

Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate, to the solution. This will deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Methylation: Add dimethyl sulfate dropwise to the stirred suspension at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the 4-chloro-2-methoxybenzoic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone facilitates the dissolution of the starting material and the reaction of the ionic intermediates. Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant hydrolysis of the ester in the presence of dimethyl sulfate.

Part 2: Regioselective Bromination

The second key stage is the electrophilic bromination of the synthesized 4-chloro-2-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The methoxy group is a strong activating and ortho-, para-directing group, while the chloro and carboxylic acid groups are deactivating and meta-directing. The position para to the activating methoxy group is already occupied by the chloro substituent. Therefore, bromination is expected to occur at the position ortho to the methoxy group and meta to the chloro and carboxylic acid groups, which is C5.

Experimental Protocol: Bromination of 4-chloro-2-methoxybenzoic acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Brominating Agent: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature. The reaction should be carried out in a fume hood due to the hazardous nature of bromine.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Purification: Collect the crude this compound by filtration, wash thoroughly with water to remove any remaining acetic acid and bromine, and dry. Further purification can be achieved by recrystallization.

Mechanism of Electrophilic Bromination: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst (if used), generating a more electrophilic bromine species. The electron-rich aromatic ring of 4-chloro-2-methoxybenzoic acid then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton from the C5 position restores the aromaticity and yields the final product.[4][5][6]

Caption: Electrophilic Bromination Mechanism.

Key Reactions and Applications in Organic Synthesis

The strategic placement of functional groups on the this compound scaffold makes it a versatile building block for a variety of synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position, providing access to a vast chemical space of novel compounds.

Etherification and Esterification Reactions

The carboxylic acid and methoxy groups can be further functionalized. The carboxylic acid can be readily converted to esters or amides, while the methoxy group, although generally stable, can be cleaved under harsh conditions to reveal a phenolic hydroxyl group for further etherification or other modifications.

Application in the Synthesis of SGLT2 Inhibitors

A prominent application of this compound and its close analogs is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes. For instance, the structurally related 5-bromo-2-chlorobenzoic acid is a key starting material in the synthesis of Dapagliflozin.[2][7][8] The bromo- and chloro-substituted phenyl ring of this building block forms a crucial part of the final drug molecule, highlighting its importance in medicinal chemistry.